REACTION_CXSMILES
|
O[CH:2]([OH:6])[C:3](=[O:5])[CH3:4].N1[CH:12]=[CH:11][CH:10]=CC=1.[C:13]([O:18]C(=O)C(C)C)(=[O:17])[CH:14]([CH3:16])[CH3:15].[CH3:24][OH:25]>CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[C:13]([O:18][CH2:4][C:3]([CH2:2][O:6][C:24](=[O:25])[CH:11]([CH3:10])[CH3:12])=[O:5])(=[O:17])[CH:14]([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml reaction vessel
|
Type
|
STIRRING
|
Details
|
After the dropping, the resulting liquid was further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the resulting liquid was further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
WASH
|
Details
|
further washed with saturated aqueous solution with sodium bicarbonate and 1N HCl
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OCC(=O)COC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |